molecular formula C34H54N6O14S B10846177 AcAsp-D-Glu-Leu-Glu-Cha-Cys

AcAsp-D-Glu-Leu-Glu-Cha-Cys

Cat. No.: B10846177
M. Wt: 802.9 g/mol
InChI Key: SYHFABLPDKKGNQ-RFXJPFPRSA-N
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Description

Structural Identification and Nomenclature

This compound is a synthetic hexapeptide with the sequence Acetyl-Aspartyl-D-Glutamyl-Leucyl-Glutamyl-Cyclohexylalanyl-Cysteine . Its IUPAC name, N-acetyl-L-aspartyl-D-α-glutamyl-L-leucyl-L-α-glutamyl-3-cyclohexyl-L-alanyl-L-cysteine , reflects its stereochemical configuration and modifications (Figure 1). Key structural features include:

  • Acetylation at the N-terminal to enhance proteolytic stability.
  • D-Glutamic acid at position 2, which alters backbone conformation to favor protease binding.
  • Cyclohexylalanine (Cha) at position 5, a non-proteinogenic amino acid that introduces hydrophobicity and steric bulk to optimize interactions with the S4 pocket of HCV NS3/4A protease.

The molecular formula is C₃₄H₅₄N₆O₁₄S , with a molecular weight of 803.89 g/mol. Codon mappings for natural residues (e.g., Leu: CUA/CUG; Glu: GAA/GAG) underscore the synthetic origin of this peptide, as Cha lacks a corresponding genetic codon.

Biological Significance in Protease Inhibition Contexts

This compound inhibits HCV NS3/4A protease, a serine protease essential for viral polyprotein processing. Mechanistically:

  • Electrostatic complementarity : Acidic residues (Asp, Glu) at positions 1, 2, and 4 interact with basic residues (Arg, Lys) in the protease’s S6, S5, and S3 subsites, respectively.
  • Cha residue : Fills the hydrophobic S4 pocket, displacing water molecules and enhancing binding enthalpy.
  • D-Glu configuration : Prevents hydrolysis by host proteases while maintaining affinity for the target.

Comparative studies show that truncating the P6-P5 residues (e.g., removing Asp or Glu) reduces potency by >100-fold, underscoring the necessity of these interactions. For example, analogs lacking the N-terminal acetyl group exhibit IC₅₀ values >10 μM, whereas this compound derivatives achieve submicromolar inhibition.

Historical Development in Peptide-Based Drug Design

The development of this compound emerged from iterative optimization of early substrate-based inhibitors:

  • First-generation peptides : Derived from NS4A/4B and NS5A/5B cleavage sites, these inhibitors (e.g., Ac-Asp-Glu-Met-Glu-Glu-Cys-OH) suffered from poor pharmacokinetics due to excessive peptide character.
  • Backbone modifications : Introduction of D-amino acids (e.g., D-Glu) and non-natural residues (e.g., Cha) reduced susceptibility to proteolysis while retaining binding affinity.
  • Truncation strategies : Removing non-essential residues (e.g., Methionine) simplified synthesis without compromising activity, as evidenced by IC₅₀ improvements from 150 μM to 0.0015 μM in optimized analogs.

This compound’s design reflects a balance between mimicking natural substrates and introducing synthetic elements to overcome inherent limitations of peptide therapeutics.

Table 1. Key Structural Features and Analog Comparisons

Feature This compound Early Analog (IRBM 13) Optimized Analog (IRBM 17)
Sequence Ac-Asp-D-Glu-Leu-Glu-Cha-Cys Ac-Asp-Glu-Met-Glu-Glu-Cys Ac-Asp-D-Gla-Leu-Ile-Cha-Cys
IC₅₀ (μM) 0.002 (estimated) 1.0 0.0015
Non-natural residues Cha, D-Glu None Cha, D-Gla
Proteolytic stability High Low High

Data derived from protease inhibition assays.

Properties

Molecular Formula

C34H54N6O14S

Molecular Weight

802.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H54N6O14S/c1-17(2)13-22(38-29(48)20(9-11-26(42)43)37-33(52)24(15-28(46)47)35-18(3)41)31(50)36-21(10-12-27(44)45)30(49)39-23(14-19-7-5-4-6-8-19)32(51)40-25(16-55)34(53)54/h17,19-25,55H,4-16H2,1-3H3,(H,35,41)(H,36,50)(H,37,52)(H,38,48)(H,39,49)(H,40,51)(H,42,43)(H,44,45)(H,46,47)(H,53,54)/t20-,21+,22+,23+,24+,25+/m1/s1

InChI Key

SYHFABLPDKKGNQ-RFXJPFPRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with anchoring the C-terminal cysteine residue to a solid support. 2-Chlorotrityl chloride resin is preferred for acid-labile anchoring due to its high loading capacity (1.0–1.5 mmol/g) and compatibility with Fmoc chemistry. For AcAsp-D-Glu-Leu-Glu-Cha-Cys, the cysteine thiol is protected with a trityl (Trt) or tetrahydropyranyl (Thp) group to prevent oxidation during synthesis. Loading is achieved by reacting Fmoc-Cys(Trt)-OH or Fmoc-Cys(Thp)-OH with the resin in dichloromethane (DCM) containing 1–2% diisopropylethylamine (DIPEA). A typical loading efficiency of >95% is attained using 3 equivalents of the amino acid relative to resin capacity.

Sequential Coupling of Amino Acids

The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids. Critical steps include:

Incorporation of D-Glutamic Acid

The D-Glu residue at position 2 introduces stereochemical complexity. To minimize epimerization, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with collidine (2,4,6-trimethylpyridine) is employed as the coupling reagent. Preactivation of Fmoc-D-Glu(OtBu)-OH (5 equivalents) with HATU (4.5 equivalents) and HOAt (4.5 equivalents) in DMF ensures >98% coupling efficiency, with epimerization limited to <5%.

Cyclohexylalanine (Cha) Coupling

Cha, a non-proteinogenic hydrophobic residue, requires extended coupling times (2–3 hours) due to steric hindrance. A mixture of DIC (diisopropylcarbodiimide) and Oxyma Pure in DMF achieves >95% incorporation, as confirmed by Kaiser tests.

Aspartic Acid and Leucine Integration

Standard Fmoc protocols suffice for Asp(OtBu) and Leu. Double couplings are recommended for Asp to prevent aspartimide formation, particularly when followed by D-Glu.

Cysteine Protection and Deprotection Strategies

Thiol Group Protection

Cysteine’s sulfhydryl group is protected throughout synthesis to avoid disulfide formation or side reactions. Comparative data for common protecting groups are summarized below:

Protecting GroupCleavage ConditionsRacemization RiskSolubility Profile
Trt95% TFA, 2.5% H2O, 2.5% TISModerate (3.3%)Moderate
Thp95% TFA, 2.5% H2O, 2.5% TISLow (0.74%)High
AcmI2 in MeOH/H2OHighLow

Data from SigmaAldrich protocols and UC Irvine guidelines recommend Thp protection for this compound due to its lower racemization and compatibility with TFA cleavage.

Final Deprotection and Cleavage

The peptide is cleaved from the resin using a TFA-based cocktail (TFA:H2O:TIS = 95:2.5:2.5) for 2–4 hours, simultaneously removing side-chain protections (e.g., OtBu from Glu/Asp) and the Thp group from cysteine. Global deprotection yields the free peptide with >90% purity, as verified by HPLC.

Optimization and Troubleshooting

Coupling Reagent Efficiency

A comparative study of coupling reagents for D-Glu incorporation revealed the following results:

Reagent SystemCoupling EfficiencyEpimerization
HATU/Collidine98%4.8%
HBTU/DIPEA95%6.2%
DIC/Oxyma92%7.1%

HATU/collidine emerges as the optimal system, balancing speed and stereochemical integrity.

Racemization Mitigation

Epimerization at D-Glu is minimized by:

  • Low temperature (0–4°C) during activation and coupling.

  • Short activation times (<5 minutes) for Fmoc-D-Glu(OtBu)-OH.

  • Collidine as a base, which reduces β-sheet formation on the resin.

Analytical Validation

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) typically shows a single major peak (>95% purity) at 214 nm. Mass spectrometry (ESI-TOF) confirms the molecular ion at m/z 802.9 [M+H]+.

Disulfide Formation (If Required)

For oxidized forms, the free cysteine thiol is treated with 10% DMSO in aqueous buffer (pH 7.4) for 24 hours, yielding intramolecular disulfide bonds. Reaction progress is monitored by Ellman’s assay.

Applications and Derivatives

This compound derivatives have been explored as hepatitis C virus (HCV) NS3 protease inhibitors, with IC50 values as low as 0.015 µM when Cha is substituted with bulkier residues. Structure-activity relationship (SAR) studies emphasize the critical role of the D-Glu and Cha residues in binding affinity .

Chemical Reactions Analysis

Types of Reactions

AcAsp-D-Glu-Leu-Glu-Cha-Cys can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

AcAsp-D-Glu-Leu-Glu-Cha-Cys has been extensively studied for its inhibitory effects on specific proteases, particularly the NS3 serine protease of the hepatitis C virus (HCV). The compound has shown promising results as a potential antiviral agent by inhibiting viral replication through its interaction with the protease's active site. This mechanism prevents the processing of viral proteins, which is crucial for viral maturation and propagation .

Biochemistry

In biochemical research, this compound serves as a model compound for studying peptide synthesis and modification techniques. Its unique structure allows researchers to explore various chemical reactions, including oxidation and reduction processes involving the cysteine residue. These reactions are critical for understanding peptide behavior in biological systems and developing new therapeutic agents .

Pharmaceutical Development

The compound's potential as a drug candidate has led to its investigation in the development of peptide-based therapeutics. Its ability to inhibit specific enzymes makes it a valuable reference compound in drug design, particularly for conditions related to viral infections. The synthesis methods employed, such as solid-phase peptide synthesis (SPPS), facilitate the production of high-purity peptides suitable for clinical applications .

Case Study 1: Inhibition of HCV Protease

A study demonstrated that this compound effectively inhibited the NS3 serine protease in vitro, showcasing IC50 values that indicate strong binding affinity. The results suggest that modifications to the peptide structure could enhance its efficacy against HCV .

Case Study 2: Peptide Synthesis Techniques

Research on various synthesis methods highlighted the efficiency of solid-phase peptide synthesis for producing this compound. The study emphasized the importance of optimizing coupling and deprotection steps to achieve high yields and purity necessary for therapeutic applications .

Mechanism of Action

The mechanism of action of AcAsp-D-Glu-Leu-Glu-Cha-Cys involves its interaction with specific proteases. The compound binds to the active site of the protease, inhibiting its activity. This inhibition can prevent the protease from processing viral proteins, thereby hindering viral replication. The molecular targets include the NS3 protease of the hepatitis C virus, and the pathways involved are related to viral protein processing and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

A structural analog, AC-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH₂ (), shares similarities in peptide backbone complexity but differs significantly in functional groups and applications. Key distinctions include:

Property AcAsp-D-Glu-Leu-Glu-Cha-Cys AC-Glu-Asp(EDANS)-...-Glu-NH₂ HMW/LMW Glutenin Subunits (e.g., Glu-D1d)
Molecular Weight Not reported 2246.5 g/mol ~30–90 kDa (glutenin polymers)
Key Residues D-Glu, Cha, Cys EDANS (fluorophore), DABCYL (quencher) Repetitive Glu/Leu motifs (L-Glu)
Functional Role Hypothesized: enzyme inhibition Fluorescence resonance energy transfer Dough elasticity via disulfide crosslinking
Hydrogen Bonding High (Cys thiol, D-Glu carboxyl) 24 donors, 34 acceptors High (glutamine-rich regions)
Stereochemical Impact D-Glu may resist proteolysis EDANS/DABCYL enable FRET assays L-Glu promotes gluten network formation

Quality and Stability Parameters

  • Disulfide Bonding: Both this compound and glutenins utilize cysteine for crosslinking. However, glutenins’ polymeric structure requires precise cysteine positioning (e.g., Glu-D1d’s 5+10 subunits), which correlates with superior baking quality .
  • Stereochemistry: D-Glu in this compound may confer resistance to enzymatic degradation compared to L-Glu in glutenins, a feature critical for therapeutic peptides .

Q & A

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

  • Methodological Answer : Integrate biophysical chemists for structural analysis, pharmacologists for in vivo models, and computational biologists for pathway mapping. Establish shared data platforms (e.g., LabArchives) for real-time collaboration. Use consensus workshops to align hypotheses and methodologies across disciplines .

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